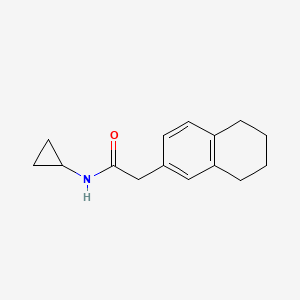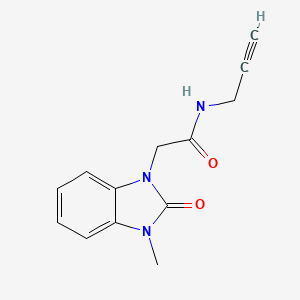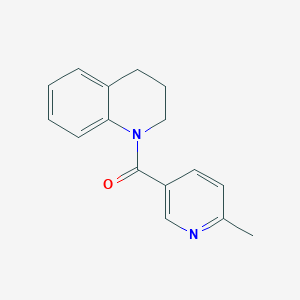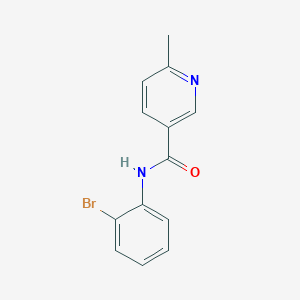
N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide, also known as 3-MeO-PCP, is a dissociative anesthetic drug that is structurally similar to phencyclidine (PCP). It was first synthesized in the 1970s and has gained popularity as a recreational drug in recent years. However, the focus of
作用機序
The mechanism of action of N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to act primarily as an NMDA receptor antagonist. This results in a decrease in glutamate activity, leading to the dissociative and anesthetic effects of the drug. It also has some affinity for dopamine and serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide has been shown to cause a range of physiological and biochemical effects. These include changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to altered mood and behavior.
実験室実験の利点と制限
One advantage of using N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its potency and selectivity for NMDA receptors. It can be used to study the role of these receptors in various physiological and behavioral processes. However, its recreational use and potential for abuse may limit its usefulness in some research settings.
将来の方向性
For research include further investigation of its potential therapeutic uses and the development of more selective NMDA receptor antagonists.
合成法
The synthesis of N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 3-methoxyphenylacetonitrile with methylamine followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with pyridine-3-carboxylic acid to yield the final product.
科学的研究の応用
N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide has been used in scientific research to study the effects of dissociative anesthetics on the brain and behavior. It has been shown to have similar effects to PCP, including NMDA receptor antagonism and dopamine reuptake inhibition. Studies have also investigated its potential use in treating depression and anxiety disorders.
特性
IUPAC Name |
N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-7-11(9-15-10)14(17)16-12-4-3-5-13(8-12)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASHLPNVIDBAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-6-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)

![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)









